molecular formula C8H7N3 B1281668 2,6-Naphthyridin-1-amine CAS No. 80935-81-5

2,6-Naphthyridin-1-amine

Cat. No.: B1281668
CAS No.: 80935-81-5
M. Wt: 145.16 g/mol
InChI Key: KPMHXBFDZAJXLK-UHFFFAOYSA-N
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Description

2,6-Naphthyridin-1-amine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings. The presence of nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable compound in various fields of research and industry.

Biochemical Analysis

Biochemical Properties

2,6-Naphthyridin-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis. Additionally, this compound interacts with DNA and RNA, potentially affecting gene expression and protein synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby disrupting cell signaling pathways and inducing apoptosis in cancer cells . Additionally, this compound can modulate gene expression by interacting with DNA and RNA, leading to changes in protein synthesis and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolites can further interact with other biomolecules, affecting cellular function and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the nucleus and mitochondria . This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules and exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Naphthyridin-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with suitable aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with formaldehyde in the presence of an acid catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2,6-Naphthyridin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The nitrogen atoms in the ring structure make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various naphthyridine derivatives with functional groups such as hydroxyl, amino, and halogen substituents.

Scientific Research Applications

2,6-Naphthyridin-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Naphthyridin-1-amine involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the ring structure allow it to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Naphthyridine
  • 1,6-Naphthyridine
  • 1,8-Naphthyridine

Uniqueness

2,6-Naphthyridin-1-amine is unique due to its specific ring structure and the position of nitrogen atoms, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-naphthyridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMHXBFDZAJXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512281
Record name 2,6-Naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80935-81-5
Record name 2,6-Naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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